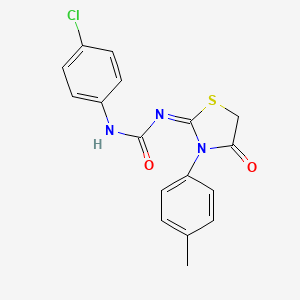
(E)-1-(4-chlorophenyl)-3-(4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-1-(4-chlorophenyl)-3-(4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)urea” is a compound with the molecular formula C17H14ClN3O2S and a molecular weight of 359.83. It is a derivative of thiazolidine, a heterocyclic five-membered moiety present in diverse natural and bioactive compounds .
Synthesis Analysis
Thiazolidine derivatives, such as this compound, have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of this compound includes a thiazolidine motif, which is a five-membered heterocyclic moiety with sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis
The synthesis of thiazolidine derivatives involves various chemical reactions, including multicomponent reactions, click reactions, and nano-catalysis . These reactions are designed to improve the selectivity, purity, and yield of the product .Aplicaciones Científicas De Investigación
Plant Growth Regulation
Urea, carbamate, and oxamate derivatives, including compounds similar to "(E)-1-(4-chlorophenyl)-3-(4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)urea," have been explored for their potential in plant growth regulation. These compounds have shown to influence germination, growth, and development of wheat seeds, exhibiting effects on drought resistance at concentrations as low as 4 × 10−7 M. Some compounds in this category have demonstrated higher growth-regulating activity than standard growth regulators like thidiazuron and CCC, indicating their potential for agricultural applications (Oshchepkov et al., 2023).
Antitumor Activities
Research into derivatives of urea, including thiazolyl urea derivatives, has uncovered promising antitumor activities. These compounds were synthesized and their structures confirmed through various analyses. Biological evaluations highlighted their potential in exhibiting antitumor properties, suggesting a role for these compounds in the development of new cancer treatments (Ling et al., 2008).
Antioxidant Activity
Newly synthesized urea, thiourea, and selenourea derivatives with thiazole moieties have been characterized for their in vitro antioxidant activity. These compounds were found to be potent antioxidants, with some demonstrating activity comparable or superior to standard antioxidants. This highlights their potential as new antioxidant agents for further investigation (Reddy et al., 2015).
Insecticide Research
The study of urea derivatives has extended into the field of insecticide research. Compounds such as 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea and its variants have been evaluated for their insecticidal activities. These studies demonstrate the compounds' effectiveness as stomach poisons that interfere with insect molting and pupation processes, indicating their potential as new insecticides (Mulder & Gijswijt, 1973).
Direcciones Futuras
Thiazolidine derivatives, such as this compound, have diverse therapeutic and pharmaceutical activity and are used in probe design . Future research should focus on developing multifunctional drugs and improving their activity . Additionally, environmental, health, cost, and energy issues in thiazolidine synthesis should be addressed using greener pathways .
Propiedades
IUPAC Name |
(3E)-1-(4-chlorophenyl)-3-[3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-11-2-8-14(9-3-11)21-15(22)10-24-17(21)20-16(23)19-13-6-4-12(18)5-7-13/h2-9H,10H2,1H3,(H,19,23)/b20-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASZMTHXVQLTOQ-LVZFUZTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CSC2=NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N\2C(=O)CS/C2=N/C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

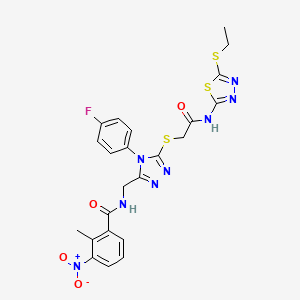

![3-[(4-chlorophenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2661889.png)
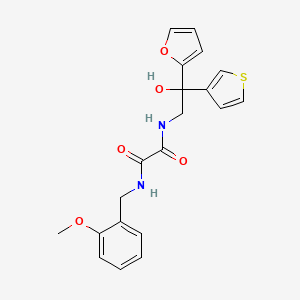
![5-Butylsulfanyl-7-(4-ethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2661893.png)

![5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one](/img/structure/B2661896.png)
![2-[[6-(p-tolyl)pyridazin-3-yl]thio]-N-(tetrahydrofurfuryl)acetamide](/img/structure/B2661897.png)
![8-allyl-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2661901.png)
![Dimethyl 5-(4-fluorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2661902.png)

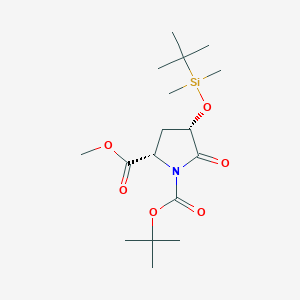
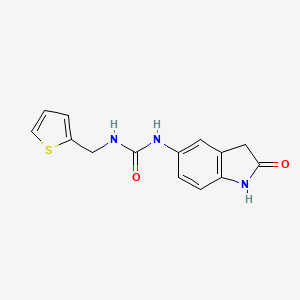
![1-(Oxolan-2-ylmethylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2661907.png)